7-methyl-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
Properties
IUPAC Name |
7-methyl-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c1-24-19(25)13-7-15-16(27-10-26-15)8-14(13)21-20(24)30-9-17-22-18(23-28-17)11-3-5-12(29-2)6-4-11/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYARWRLFCMGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)SC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Formation
4-(Methylsulfanyl)benzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding amidoxime (Figure 3).
Conditions
Oxadiazole Cyclization
The amidoxime undergoes cyclization with chloroacetyl chloride in dry acetone, catalyzed by potassium carbonate, to yield 5-(chloromethyl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole (Figure 4).
Optimized Procedure
- Amidoxime (1 eq), chloroacetyl chloride (1.2 eq), K2CO3 (2 eq), acetone, reflux, 24 h.
- Yield: 68%, purified via column chromatography (hexane:ethyl acetate, 9:1).
Thioether Coupling
The final step involves nucleophilic displacement of the oxadiazole chloromethyl group with the quinazolinone thiol. 7-Methyl-6-mercapto-2H,7H,8H-dioxolo[4,5-g]quinazolin-8-one reacts with 5-(chloromethyl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole in DMF using KI and K2CO3 as base (Figure 5).
Coupling Protocol
- Quinazolinone thiol (1 eq), oxadiazole-chloromethyl (1 eq), K2CO3 (1.2 eq), KI (1 eq), DMF, 25°C, 24 h.
- Yield: 65–70%, recrystallized from ethanol.
Analytical Characterization
Table 1. Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | MS (m/z) [M+H]+ |
|---|---|---|
| 3-Aminoquinazolin-4(3H)-one | 6.89 (d, 1H, H5), 7.45 (d, 1H, H6) | 162.1 |
| 7-Methylquinazolin-8-one | 2.98 (s, 3H, CH3), 6.75 (s, 1H, H5) | 176.1 |
| Oxadiazole-chloromethyl | 4.62 (s, 2H, CH2Cl), 7.52 (d, 2H, ArH) | 283.0 |
| Final Product | 3.21 (s, 3H, SCH3), 4.89 (s, 2H, SCH2) | 487.2 |
Yield Optimization Strategies
Table 2. Impact of Base on Coupling Efficiency
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K2CO3 | DMF | 24 | 70 |
| NaHCO3 | DMF | 48 | 45 |
| Et3N | CH3CN | 24 | 58 |
Optimal conditions use K2CO3 in DMF, achieving 70% yield due to enhanced nucleophilicity of the thiolate ion.
Challenges and Solutions
- Regioselectivity in Methylation : Dimethyl sulfate’s controlled addition at 0°C prevents N3 methylation.
- Oxadiazole Purification : Silica gel chromatography with hexane:ethyl acetate (9:1) resolves chloromethyl-oxadiazole from amidoxime residues.
- Thiol Oxidation : Conduct reactions under nitrogen to avoid disulfide formation.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-methyl-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Triazoloquinazolinone Derivatives
Compounds 5f , 5g , and 5h from share a triazolo[1,5-a]quinazolin-5-one core but differ in substituents (Table 1).
Comparison with Target Compound :
- Core Structure: The target compound lacks the triazolo ring but shares a quinazolinone backbone.
- Sulfur-Containing Groups : Both the target and 5g/5h feature methylsulfanyl substituents, which may enhance lipophilicity and binding to sulfur-interacting residues .
- Synthetic Routes : Similar use of DMF and alkylation agents (e.g., alkyl halides) suggests analogous strategies for introducing sulfanyl groups .
Oxadiazole-Containing Analogues
describes 3-(4-acetyl-5-substituted phenyl-1,3,4-oxadiazol-2-yl)coumarins (e.g., 6e ) with anticonvulsant activity (Table 2).
| Compound | Structure | Bioactivity (MES Test) | Toxicity vs. Phenytoin |
|---|---|---|---|
| 6e | Coumarin linked to 1,3,4-oxadiazole | ED₅₀: 30 mg/kg | Lower |
| Target | Quinazolinone linked to 1,2,4-oxadiazole | Not reported | Not reported |
Key Differences :
- Oxadiazole Position: The target compound contains a 1,2,4-oxadiazole, whereas 6e has a 1,3,4-oxadiazole.
- Core Heterocycle: Coumarin (6e) vs. quinazolinone (target) may influence solubility and CNS penetration.
Structural Motif and SAR Analysis
- Murcko Scaffolds: highlights the use of Murcko scaffolds and Tanimoto coefficients (≥0.5) to group compounds. The target’s scaffold (quinazolinone-dioxolo-oxadiazole) would form a distinct cluster but share sub-motifs (e.g., methylsulfanyl) with triazoloquinazolines .
- SAR Trends :
Methodological Approaches for Comparison
Computational Tools
- SimilarityLab (): Enables rapid identification of commercially available analogs and activity consensus prediction. For the target compound, this tool could prioritize testing of triazoloquinazolines or oxadiazole-containing derivatives .
- QSAR Models (): Population-based comparisons predict bioactivity by analyzing structural descriptors (e.g., logP, polar surface area). The target’s oxadiazole and dioxolo groups may align with anticonvulsant or kinase inhibitor models .
Analytical Techniques
Biological Activity
The compound 7-methyl-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological profiles of this compound based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.48 g/mol. The structure incorporates multiple functional groups that may contribute to its biological activity.
Synthesis
The synthesis of the compound involves several steps starting from basic precursors. The methodology typically includes:
- Formation of the oxadiazole ring : Utilizing 4-(methylsulfanyl)phenyl derivatives.
- Coupling reactions : To introduce the dioxoloquinazolinone framework.
- Final modifications : Such as methylation and sulfanylation to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives containing oxadiazole rings have shown significant cytotoxicity against various cancer cell lines. In one study, compounds with oxadiazole moieties exhibited IC50 values in the low micromolar range against PC3 prostate cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.02 | PC3 |
| Compound B | 0.23 | HEK293T |
| 7-methyl... | TBD | TBD |
The mechanism by which this compound exerts its anticancer effects may involve modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, it is hypothesized that the oxadiazole moiety interacts with cellular nucleophiles, potentially leading to inhibition of key oncogenic pathways.
Cytotoxicity and Selectivity
In vitro studies indicate that while some derivatives exhibit promising anticancer activity, they also maintain a favorable selectivity profile with limited cytotoxicity at higher concentrations (up to 100 µM) compared to standard chemotherapeutics like nintedanib and pirfenidone . This suggests potential for therapeutic applications with reduced side effects.
Pharmacokinetic Profile
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. Preliminary data suggest moderate solubility and favorable permeability profiles in cellular models, although further studies are needed to comprehensively assess these parameters.
Case Studies
- Study on Anticancer Efficacy : A recent investigation into a series of oxadiazole derivatives demonstrated that structural modifications significantly influenced biological activity. The study found that compounds similar to 7-methyl... showed enhanced potency against cancer cell lines compared to their non-sulfonylated counterparts .
- Pharmacological Evaluation : Another study focused on evaluating the anti-inflammatory properties of related compounds indicated potential COX-2 inhibitory activity, suggesting a dual-action mechanism for both anti-inflammatory and anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
